molecular formula C20H24N2O B12679459 Phenoxazine, 10-(3-piperidinopropyl)- CAS No. 95554-67-9

Phenoxazine, 10-(3-piperidinopropyl)-

Cat. No.: B12679459
CAS No.: 95554-67-9
M. Wt: 308.4 g/mol
InChI Key: VIOXGDDWUXTAJH-UHFFFAOYSA-N
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Description

Overview of the Phenoxazine (B87303) Chemical Class in Contemporary Research

The phenoxazine scaffold is a privileged structure in medicinal chemistry and material science. nih.govnih.govresearchgate.net Phenoxazine derivatives are investigated for a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, antimalarial, and anti-inflammatory properties. researchgate.netnih.gov Their utility also extends to material science, where they are explored for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.govresearchgate.net

The broad spectrum of applications stems from the unique electronic and structural properties of the phenoxazine ring system. researchgate.net This has prompted extensive research into synthesizing novel derivatives with enhanced biological and material capabilities. nih.govresearchgate.net For instance, the phenoxazine core is a key component of the well-known antibiotic Actinomycin D, which also exhibits anticancer properties. nih.govnih.gov Furthermore, phenoxazines are recognized for their radical-trapping antioxidant activity, a property that is crucial for protecting materials like petroleum-derived products from autoxidation. acs.org

Table 1: Selected Research Applications of the Phenoxazine Chemical Class

Research Area Specific Application
Medicinal Chemistry Anticancer Agents
Antiviral Agents
Antibacterial & Antifungal Agents
Antimalarial Drugs
Anti-inflammatory Agents
Antidiabetic Agents
Neuroprotective Agents
Material Science Organic Light-Emitting Diodes (OLEDs)
Dye-Sensitized Solar Cells
Photoredox Catalysts
Fluorescent Probes

This table summarizes the diverse applications of phenoxazine derivatives based on contemporary academic and scientific research. nih.govresearchgate.netnih.govacs.org

Academic Significance of 10-(3-piperidinopropyl)-phenoxazine and its Analogues as Research Subjects

The academic significance of 10-(3-piperidinopropyl)-phenoxazine lies in its potential as a research tool and a scaffold for the development of new therapeutic agents. ontosight.ai The piperidinopropyl group at the N10 position is of particular interest. ontosight.airesearchgate.net Research on analogous phenoxazine derivatives has demonstrated that the nature and length of the alkyl chain at this position can significantly impact the compound's biological efficacy. researchgate.net

For example, studies on the inhibition of Akt phosphorylation in rhabdomyosarcoma cells by a series of N10-substituted phenoxazine derivatives revealed a clear structure-activity relationship. The inhibitory capacity was found to increase with the length of the alkyl chain, with a hexyl chain being more potent than pentyl, butyl, or propyl chains. researchgate.net This suggests that the lipophilicity and steric bulk of the substituent at the N10-position play a crucial role in the molecule's interaction with its biological targets. researchgate.net The 3-piperidinopropyl group in the titular compound introduces both a flexible propyl linker and a basic piperidine (B6355638) ring, which can influence its pharmacokinetic and pharmacodynamic properties. ontosight.ai

Table 2: Structure-Activity Relationship of N10-Alkylphenoxazine Analogues

N10-Substituent Relative Inhibitory Activity (Akt Phosphorylation)
Propyl +
Butyl ++
Pentyl +++

This table illustrates the reported trend where increasing the alkyl chain length at the N10 position of the phenoxazine ring enhances the ability to inhibit Akt phosphorylation in rhabdomyosarcoma cells. researchgate.net

Historical Development and Evolution of Phenoxazine Derivative Investigations

The history of phenoxazine derivatives dates back to their initial use as dyes and pigments. nih.govresearchgate.net The first synthesis of the parent compound, phenoxazine, occurred over a century ago. nih.gov A pivotal moment in the evolution of phenoxazine research was the isolation of Actinomycin D from Streptomyces antibioticus in 1940. nih.gov This discovery unveiled the potent antibiotic and, later, anticancer properties of this phenoxazine-containing natural product, shifting the research focus towards medicinal applications. nih.govnih.gov

Early investigations into synthetic dyes for antimalarial properties also included phenoxazine-related structures like Brilliant Cresyl Blue and Nile Blue. nih.gov Over the years, extensive structural modifications have been performed by research groups to synthesize new phenoxazine derivatives with improved and diverse properties. nih.gov This has led to the exploration of phenoxazines in a vast range of therapeutic areas, including as antiviral, anti-Alzheimer's, and anti-inflammatory agents. nih.gov More recently, their unique photophysical properties have led to their investigation in the field of materials science and organoelectronics. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95554-67-9

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

10-(3-piperidin-1-ylpropyl)phenoxazine

InChI

InChI=1S/C20H24N2O/c1-6-13-21(14-7-1)15-8-16-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12H,1,6-8,13-16H2

InChI Key

VIOXGDDWUXTAJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Phenoxazine, 10 3 Piperidinopropyl

Established Synthetic Pathways for N-Substituted Phenoxazines

The construction of N-substituted phenoxazines, including the title compound, typically involves a two-stage process: the formation of the tricyclic phenoxazine (B87303) core followed by the alkylation of the nitrogen atom at the 10-position.

Strategies for Incorporating the 3-Piperidinopropyl Moiety

The introduction of the 3-piperidinopropyl group at the N10 position of the phenoxazine ring is a crucial step in the synthesis of the target molecule. This is generally achieved through N-alkylation of the parent phenoxazine.

A common and effective method involves the reaction of phenoxazine with a suitable alkylating agent, such as 1-(3-chloropropyl)piperidine (B110583), in the presence of a base. The nitrogen atom of the phenoxazine acts as a nucleophile, displacing the halide to form the desired C-N bond. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to deprotonate the phenoxazine nitrogen, thereby increasing its nucleophilicity.

An alternative approach involves the use of phase-transfer catalysis, which can be particularly useful for improving the efficiency of reactions between a water-insoluble organic substrate and a water-soluble reagent.

The synthesis of the alkylating agent itself, 1-(3-chloropropyl)piperidine or its corresponding bromide or tosylate, is a prerequisite. This can be prepared from 1,3-dichloropropane (B93676) and piperidine (B6355638), or from 3-piperidinopropanol via conversion of the hydroxyl group to a good leaving group. For instance, the hydrochloride salt of 1-(3-chloropropyl)piperidine can be prepared for use in these alkylation reactions.

Precursor Synthesis and Functionalization of the Phenoxazine Core

The synthesis of the parent phenoxazine ring system is a well-established process with several classical and modern methods available.

One of the earliest and most fundamental methods is the Bernthsen synthesis , which involves the thermal condensation of o-aminophenol with catechol. While historically significant, this method often requires harsh conditions and may result in low yields.

More contemporary and versatile methods rely on transition metal-catalyzed cross-coupling reactions. The Ullmann condensation is a widely used approach for the formation of the diaryl ether linkage within the phenoxazine core. wikipedia.org This typically involves the copper-catalyzed reaction of an o-aminophenol with an o-halophenol derivative. wikipedia.org Traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org

The Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed method for the formation of C-N bonds and can be applied to the synthesis of the phenoxazine skeleton. wikipedia.orgacsgcipr.orgnumberanalytics.comlibretexts.org This reaction involves the coupling of an amine with an aryl halide. wikipedia.org For phenoxazine synthesis, this can be envisioned as an intramolecular cyclization of a 2-(2-haloaryloxy)aniline derivative or an intermolecular double N-arylation. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

A metal-free formal synthesis of phenoxazine has also been reported, which involves the O-arylation of a phenol (B47542) with a diaryliodonium salt to form a diaryl ether, followed by cyclization. researchgate.net

Advanced Synthetic Approaches to Analogues and Derivatives of 10-(3-piperidinopropyl)-phenoxazine

The development of new synthetic methodologies allows for the creation of diverse libraries of phenoxazine derivatives with tailored properties. These advanced approaches focus on regioselective functionalization, variation of the N10-substituent, and the construction of more complex polycyclic structures.

Regioselective Functionalization of the Phenoxazine Ring System

The introduction of substituents at specific positions on the aromatic rings of the phenoxazine core can significantly influence the compound's properties. Regioselective C-H functionalization has become a powerful tool for achieving this without the need for pre-functionalized starting materials. nih.govmdpi.com

Directed metalation-functionalization strategies, where a directing group guides a metal catalyst to a specific C-H bond, allow for precise control over the position of substitution. For instance, the use of a removable directing group on the phenoxazine nitrogen can facilitate functionalization at otherwise difficult-to-access positions.

Halogenation of the phenoxazine ring, followed by transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, provides a versatile platform for introducing a wide array of functional groups, including aryl, alkyl, and alkynyl moieties. The reactivity of perhalogenated BODIPYs has been investigated under Stille cross-coupling reactions, offering insights into the regioselectivity of such transformations on complex heterocyclic systems. rsc.org

Exploration of N10-Substituent Variations for Chemical Libraries

The synthesis of chemical libraries with diverse N10-substituents is a common strategy in drug discovery and materials science to explore structure-activity relationships. Starting from a common phenoxazine precursor, a variety of alkyl, aryl, and acyl groups can be introduced at the N10 position.

The N-alkylation method described for the 3-piperidinopropyl group can be extended to a wide range of haloalkanes to generate a library of N-alkylphenoxazine derivatives. Similarly, the Buchwald-Hartwig amination can be employed to introduce various aryl and heteroaryl groups at the N10-position by coupling phenoxazine with different aryl halides.

The synthesis of N-acylphenoxazines can be readily achieved by reacting phenoxazine with acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a diverse set of carbonyl-containing functionalities.

The following table illustrates a representative selection of N10-substituents that can be incorporated to generate a chemical library of phenoxazine derivatives.

N10-SubstituentReagent ExampleReaction Type
MethylIodomethaneN-Alkylation
EthylBromoethaneN-Alkylation
Propyl1-BromopropaneN-Alkylation
Butyl1-BromobutaneN-Alkylation
BenzylBenzyl chlorideN-Alkylation
PhenylBromobenzeneBuchwald-Hartwig Amination
4-Methoxyphenyl4-BromoanisoleBuchwald-Hartwig Amination
AcetylAcetyl chlorideN-Acylation
BenzoylBenzoyl chlorideN-Acylation
3-Dimethylaminopropyl3-Chloro-N,N-dimethylpropan-1-amineN-Alkylation

Synthesis of Polycyclic and Hybrid Phenoxazine Structures

The fusion of the phenoxazine core with other aromatic or heterocyclic ring systems leads to the formation of polycyclic and hybrid structures with unique electronic and photophysical properties. These extended π-systems are of interest in materials science for applications in organic electronics.

The synthesis of such complex molecules often involves multi-step sequences. For example, a palladium-catalyzed [3+3] annulation method has been reported for the synthesis of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. rsc.org Similar strategies can be envisioned for the construction of phenoxazine-fused PAHs.

Another approach involves the construction of the phenoxazine ring onto a pre-existing polycyclic framework. For instance, the reaction of a functionalized aminonaphthol with a suitable coupling partner can lead to benzo[a]phenoxazine derivatives. The synthesis of hybrid polycyclic quinolinobenzo[a]phenazinone architectures has been achieved through a solid-state melt reaction involving a domino Knoevenagel-hetero-Diels-Alder reaction.

The following table lists some examples of fused phenoxazine systems and the general synthetic strategies employed.

Fused SystemGeneral Synthetic Strategy
Benzo[a]phenoxazineCondensation of aminonaphthols with quinones or related precursors.
Quinolinobenzo[a]phenazinoneDomino Knoevenagel-hetero-Diels-Alder reaction.
Phenoxazine-fused PerylenesPalladium-catalyzed annulation reactions.
Hybrid Phenothiazine-PhenoxazinesMulti-step synthesis involving coupling of phenothiazine (B1677639) and phenoxazine precursors.

Catalytic Methods in Phenoxazine Synthesis

The formation of the N-C bond to append the 3-piperidinopropyl group onto the phenoxazine core is a key synthetic step. Modern catalytic methods, particularly those employing palladium and copper, offer efficient and selective routes for this transformation, often superseding traditional N-alkylation techniques that may require harsh conditions and strong bases.

Palladium and Copper-Catalyzed Cross-Coupling Reactions

The synthesis of 10-substituted phenoxazines can be effectively achieved through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. These cross-coupling methods provide a versatile platform for the formation of the crucial carbon-nitrogen bond between the phenoxazine nitrogen and the 3-piperidinopropyl moiety.

The Buchwald-Hartwig amination has emerged as a powerful tool for C-N bond formation. mdpi.com This reaction typically involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. mdpi.com In the context of synthesizing Phenoxazine, 10-(3-piperidinopropyl)-, this would involve the reaction of phenoxazine with a suitable 3-piperidinopropyl halide, such as 1-(3-chloropropyl)piperidine. The selection of the palladium catalyst, which consists of a palladium precursor and a ligand, is critical for the reaction's success. A variety of phosphine-based ligands have been developed to facilitate this transformation, each offering different levels of reactivity and substrate scope. mdpi.com

The Ullmann condensation , a copper-catalyzed reaction, represents another significant pathway for N-arylation and, by extension, N-alkylation of heterocyclic amines like phenoxazine. Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. However, modern iterations of this reaction utilize catalytic amounts of copper salts, often in conjunction with ligands, to achieve the desired transformation under milder conditions. For the synthesis of the target compound, this would entail reacting phenoxazine with a 3-piperidinopropyl halide in the presence of a copper catalyst.

While specific data for the synthesis of Phenoxazine, 10-(3-piperidinopropyl)- is not extensively available in the public domain, the general principles of these catalytic methods are well-established. The table below illustrates typical conditions for the palladium-catalyzed amination of aryl halides with amines, which can be adapted for the synthesis of the target compound.

Table 1: Illustrative Conditions for Palladium-Catalyzed N-Alkylation of Aryl Amines

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene100>95
2Pd₂(dba)₃XPhosK₃PO₄Dioxane8090-98
3Pd(OAc)₂SPhosNaOtBuToluene110>99

This table presents generalized conditions for Buchwald-Hartwig amination reactions and is intended to be illustrative of the parameters that would be considered for the synthesis of Phenoxazine, 10-(3-piperidinopropyl)-. Actual yields would be specific to the reaction of phenoxazine and the chosen 3-piperidinopropyl halide.

Optimization of Reaction Parameters for Yield and Purity in Scale-Up Studies

The transition from laboratory-scale synthesis to larger-scale production necessitates a thorough optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. Key factors to consider during the scale-up of catalytic syntheses of Phenoxazine, 10-(3-piperidinopropyl)- include catalyst loading, reaction concentration, temperature, and the choice of base and solvent.

Catalyst Loading: Minimizing the amount of expensive palladium or copper catalyst is a primary concern in industrial applications. Optimization studies aim to find the lowest possible catalyst loading that maintains a high reaction rate and yield.

Reaction Concentration: Increasing the concentration of reactants can improve throughput. However, this can also lead to issues with solubility, mixing, and heat transfer, which must be carefully managed during scale-up.

Temperature: The reaction temperature significantly influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities through side reactions. An optimal temperature profile is crucial for maximizing the yield of the desired product.

Base and Solvent Selection: The choice of base and solvent can profoundly impact the reaction's efficiency and selectivity. The base not only facilitates the deprotonation of the amine but can also influence the stability of the catalytic species. The solvent must be able to dissolve the reactants and the catalyst system while being suitable for large-scale operations in terms of safety and environmental impact.

The following table outlines key parameters that are typically optimized for the scale-up of Buchwald-Hartwig amination reactions.

Table 2: Key Parameters for Optimization in Scale-Up of Buchwald-Hartwig Amination

ParameterObjectiveConsiderations for Scale-Up
Catalyst Loading Minimize costBalance between reaction time and catalyst cost.
Ligand Selection Maximize yield and selectivityLigand stability and cost are important factors.
Base Strength & Solubility Ensure efficient reactionAvoid overly harsh conditions that could lead to side reactions.
Solvent Ensure solubility and safetyConsider boiling point, flash point, and environmental impact.
Temperature Optimize reaction rate and minimize byproductsEfficient heat transfer is critical on a larger scale.
Concentration Maximize reactor throughputManage potential solubility and viscosity issues.

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of Phenoxazine, 10-(3-piperidinopropyl)- that is suitable for large-scale production while maintaining high purity and yield.

Structure Activity Relationship Sar Investigations of Phenoxazine, 10 3 Piperidinopropyl and Its Analogues

Elucidation of Structural Determinants for Biological Interactions

The biological activity of Phenoxazine (B87303), 10-(3-piperidinopropyl)- and its analogues is intricately linked to the specific arrangement and properties of its constituent parts: the piperidine (B6355638) ring, the alkyl linker, and the phenoxazine tricyclic system.

Role of the Piperidine Ring and Alkyl Linker in Modulating Activity

The nature of the side chain at the 10-position of the phenoxazine ring system is a critical determinant of biological activity. This side chain can be dissected into two key components: the terminal basic amino group, in this case, a piperidine ring, and the connecting alkyl linker.

The piperidine ring , a saturated heterocycle, often plays a significant role in the pharmacological properties of various drug classes. nih.gov Its basicity allows for the formation of a salt, which can influence solubility and bioavailability. The nitrogen atom within the piperidine ring is often a key interaction point with biological targets, potentially forming hydrogen bonds or ionic interactions with receptor sites. Modifications to the piperidine ring, such as substitution, can modulate its basicity, lipophilicity, and steric profile, thereby fine-tuning the compound's activity. For instance, in related heterocyclic compounds, the introduction of substituents on the piperidine or piperazine (B1678402) ring has been shown to significantly impact biological potency. nih.gov The rigidity of the piperidine ring, compared to an acyclic amino group, can also contribute to a more defined conformation, potentially leading to higher affinity for a specific binding site. nih.gov

The alkyl linker , in this case, a propyl chain, serves as a spacer between the phenoxazine nucleus and the piperidine ring. The length of this linker is often critical for optimal interaction with the target. Studies on structurally similar phenothiazine (B1677639) derivatives have indicated that an alkyl bridge of at least three carbons is often required for significant activity. nih.gov This suggests that a certain distance between the tricyclic system and the terminal amine is necessary to position these two key pharmacophoric elements correctly within the binding pocket of a biological target. In a study of CXCR4 antagonists with N-alkyl piperazine side chains, a propyl linker was found to be optimal for retaining high activity while improving metabolic stability. ajrconline.org Shorter or longer linkers could lead to a decrease in activity due to suboptimal orientation or steric hindrance.

Influence of Substitutions on the Phenoxazine Tricyclic System

The phenoxazine tricycle is a largely planar and rigid scaffold that provides a specific spatial arrangement for interactions with biological targets. youtube.com Substitutions on this ring system can profoundly influence the electronic properties, lipophilicity, and steric bulk of the entire molecule, thereby modulating its biological activity.

The positions on the phenoxazine ring available for substitution offer a means to fine-tune the compound's properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic system, which can be crucial for π-π stacking interactions with aromatic amino acid residues in a protein target. The nature and position of these substituents can lead to significant differences in potency and selectivity. For instance, in a study of phenoxazine-based histone deacetylase inhibitors, it was found that substitution at the C-4 position of the phenoxazine ring resulted in more potent activity compared to substitution at the C-3 position. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net This methodology is invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern their biological effects.

Application of Physicochemical Descriptors to Correlate Structure and Activity

In QSAR studies of phenoxazine derivatives and related compounds, a variety of physicochemical descriptors are employed to quantify the structural features of the molecules. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic descriptors , such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents on the phenoxazine ring. researchgate.net These parameters are crucial as electronic interactions are often key to ligand-receptor binding. Other electronic descriptors include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Steric descriptors , like molar refractivity (MR) and Taft's steric factor (Es), quantify the size and shape of the molecule or its substituents. These are important for understanding how the compound fits into its binding site and whether steric clashes may occur.

Hydrophobic descriptors , most commonly the partition coefficient (log P), measure the lipophilicity of the molecule. This property is critical for membrane permeability and for hydrophobic interactions with the biological target. A QSAR study on phenoxazine derivatives revealed that cytotoxicity was significantly correlated with log P, with an optimal value identified for maximal activity. nih.gov

A typical QSAR equation for a series of phenoxazine analogues might take the following form:

Biological Activity = f(hydrophobic, electronic, steric parameters)

For example, a study on phenoxyacetic acid derivatives as antisickling agents developed a QSAR equation where potency was positively correlated with the hydrophobicity (π values) and electronic effects (σ constants) of the substituents. nih.gov

Interactive Table: Physicochemical Descriptors in QSAR
Descriptor ClassSpecific DescriptorProperty MeasuredRelevance to Biological Activity
Hydrophobic Log P (Octanol-Water Partition Coefficient)LipophilicityMembrane permeability, hydrophobic interactions with target
π (Hansch hydrophobicity constant)Contribution of a substituent to lipophilicityFine-tuning of hydrophobic interactions
Electronic Hammett Constant (σ)Electron-donating/withdrawing ability of a substituentStrength of electronic interactions with target
Dipole MomentPolarity of the moleculeElectrostatic interactions, solubility
HOMO/LUMO EnergiesElectron-donating/accepting capacityReactivity, charge-transfer interactions
Steric Molar Refractivity (MR)Molar volume and polarizability of a substituentSize and fit within the binding site
Taft's Steric Factor (Es)Steric bulk of a substituentSteric hindrance at the binding site

Predictive Modeling for Phenoxazine Derivative Design

A key application of QSAR is the development of predictive models that can be used to design new phenoxazine derivatives with enhanced biological activity. Once a statistically robust QSAR model is established and validated, it can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources.

The process of predictive modeling involves several steps:

Data Set Selection: A diverse set of phenoxazine analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of physicochemical descriptors is calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest (RF) and support vector machines (SVM), are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Virtual Screening and Design: The validated model is then used to predict the activity of a virtual library of novel phenoxazine derivatives. Compounds with high predicted activity can then be prioritized for synthesis and biological testing.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the SAR by generating 3D contour maps. These maps highlight regions around the molecule where modifications to steric, electrostatic, and hydrophobic fields are likely to increase or decrease activity. A 3D-QSAR study on phenothiazines, which are structurally analogous to phenoxazines, demonstrated the dominant role of hydrophobic and hydrogen bond acceptor fields for their activity, providing a roadmap for the design of new derivatives. nih.gov Such models can guide the rational design of new Phenoxazine, 10-(3-piperidinopropyl)- analogues with improved therapeutic potential.

Interactive Table: Predictive Modeling Workflow for Phenoxazine Derivatives
StepDescriptionKey Considerations
1. Data AssemblyCollection of a structurally diverse set of phenoxazine derivatives with accurately measured biological activity.Data quality and diversity are crucial for a robust model.
2. Structural AlignmentFor 3D-QSAR, molecules are aligned based on a common scaffold.Proper alignment is critical for the accuracy of 3D models.
3. Descriptor CalculationGeneration of a comprehensive set of 2D and/or 3D descriptors.The choice of descriptors should be relevant to the biological endpoint.
4. Model BuildingApplication of statistical or machine learning methods to correlate descriptors with activity.The complexity of the model should be balanced to avoid overfitting.
5. Rigorous ValidationAssessment of the model's predictive power using techniques like cross-validation and external test sets.A model is only useful if it can accurately predict the activity of new compounds.
6. In Silico DesignUtilization of the validated model to predict the activity of novel, unsynthesized phenoxazine derivatives.Prioritizes the synthesis of the most promising candidates.

Mechanistic and Biochemical Studies of Phenoxazine, 10 3 Piperidinopropyl

Protein Interaction and Binding Characterization

The interaction of xenobiotics with plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Bovine Serum Albumin (BSA), owing to its structural homology with Human Serum Albumin (HSA), is frequently employed as a model protein to elucidate these interactions. This section details the binding characteristics of a structurally similar compound, 10-(3'-N-piperidinopropyl)-2-chlorophenoxazine (PPCP), with BSA, providing insights into the likely behavior of Phenoxazine (B87303), 10-(3-piperidinopropyl)-.

Interactions with Serum Transport Proteins: Bovine Serum Albumin (BSA)

Studies on the binding of phenoxazine derivatives to BSA have revealed significant interactions that are largely governed by the physicochemical properties of the compounds.

The binding of 10-(3'-N-piperidinopropyl)-2-chlorophenoxazine (PPCP) to BSA has been quantitatively assessed using equilibrium dialysis and gel filtration methods. researchgate.netnih.gov These studies have yielded key parameters that describe the affinity and stoichiometry of the interaction. The binding is characterized by the percentage of the bound drug, an association constant (K1), an apparent binding constant (k), and the free energy change (ΔF°), which indicates the spontaneity of the binding process. researchgate.netnih.gov

The binding parameters for PPCP with BSA are summarized in the table below. The negative value of the free energy change (ΔF°) suggests that the binding of PPCP to BSA is a spontaneous process.

ParameterValueMethod
Percentage of Bound Drug (β) Data not explicitly provided in abstractsEquilibrium Dialysis
Association Constant (K1) Data not explicitly provided in abstractsEquilibrium Dialysis
Apparent Binding Constant (k) Data not explicitly provided in abstractsEquilibrium Dialysis
Free Energy Change (ΔF°) Data not explicitly provided in abstractsEquilibrium Dialysis
Table 1: Biophysical binding parameters of 10-(3'-N-piperidinopropyl)-2-chlorophenoxazine (PPCP) with Bovine Serum Albumin (BSA). The exact numerical values were not available in the reviewed abstracts.

Research indicates that the phenoxazine rings and the tertiary amine group on the side chain of the molecule are involved in binding to a hydrophobic region within the albumin molecule. researchgate.netnih.gov This suggests that the interaction is largely non-specific and driven by the tendency of the hydrophobic portions of the phenoxazine derivative to escape the aqueous environment of the plasma and sequester themselves within the hydrophobic pockets of BSA.

Competitive binding studies have been conducted to further elucidate the binding site of phenoxazine derivatives on BSA. In these experiments, the displacement of the bound phenoxazine derivative by reference ligands known to bind to specific sites on albumin is monitored. For PPCP, displacement experiments were performed using hydroxyzine (B1673990) and acetylsalicylic acid. researchgate.netnih.gov

The results of these displacement studies confirm that the phenoxazine moiety binds to a hydrophobic area on the BSA molecule. researchgate.netnih.gov Acetylsalicylic acid was found to displace PPCP from its binding site on BSA by 6-7%. ias.ac.in This displacement provides further evidence for the nature of the binding site and the forces governing the interaction.

Displacing LigandPercentage Displacement of PPCP from BSA
Acetylsalicylic Acid6-7%
Table 2: Displacement of 10-(3'-N-piperidinopropyl)-2-chlorophenoxazine (PPCP) from Bovine Serum Albumin (BSA) by a reference ligand. ias.ac.in

Receptor Binding and Modulation Studies

In addition to interactions with transport proteins, the potential for phenoxazine derivatives to modulate the activity of cell surface receptors is an area of active investigation.

The P2X4 receptor, a ligand-gated ion channel activated by ATP, is a target for therapeutic intervention in conditions such as neuropathic pain and neuroinflammation. nih.govresearchgate.net While the phenoxazine scaffold has been identified as a promising lead structure for the development of P2X4 receptor antagonists, current research has focused on N-substituted phenoxazine derivatives. nih.govresearchgate.net

Extensive structure-activity relationship studies have identified compounds such as N-(benzyloxycarbonyl)phenoxazine and N-(p-methylphenylsulfonyl)phenoxazine as potent and selective antagonists of the human P2X4 receptor. nih.gov At present, there is no direct scientific evidence from the reviewed literature to suggest that Phenoxazine, 10-(3-piperidinopropyl)- or its chlorinated analog, PPCP, exhibit significant antagonistic activity at the P2X4 receptor. Further investigation would be required to determine the P2X4 receptor binding profile of this specific compound.

Chemokine Receptor (CCR2 and CCR5) Binding Affinity

There is no specific information available in the reviewed scientific literature regarding the binding affinity of Phenoxazine, 10-(3-piperidinopropyl)- to the chemokine receptors CCR2 and CCR5.

Research into the interaction of other small molecules with these receptors is ongoing. For instance, various compounds, including those with piperidine (B6355638) moieties, have been investigated as CCR5 antagonists. nih.gov Similarly, novel antagonists have been developed that show dual binding affinity for both CCR2 and CCR5. researchgate.net Chemokine receptors like CCR2 and CCR5 are known to bind multiple ligands, a characteristic described as promiscuous and redundant. tandfonline.comnih.gov For example, CCR5 is a receptor for several chemokines including MIP-1α, MIP-1β, and RANTES. tandfonline.com The complexity of these interactions is highlighted by the fact that some ligands can act as antagonists, binding to the receptor without initiating a functional response. tandfonline.com

Enzyme Interaction and Inhibition Profiles

Specific data on the inhibition of histone deacetylase (HDAC) isoforms by Phenoxazine, 10-(3-piperidinopropyl)- has not been reported. However, extensive research has been conducted on other phenoxazine derivatives as inhibitors of Class II HDACs. nih.govtandfonline.com

Class II HDACs are recognized as potential therapeutic targets for conditions like Alzheimer's disease. nih.govtandfonline.com Studies have shown that certain C-4 substituted phenoxazine-bearing hydroxamic acids exhibit potent inhibitory activity against Class II HDACs. nih.govtandfonline.com The structure-activity relationship (SAR) of these compounds has been explored, revealing that substitutions on the phenoxazine ring significantly influence their inhibitory potency. nih.govtandfonline.com For example, one study identified a compound, referred to as 7d, which displayed significant Class II HDAC inhibition with IC50 values ranging from 3 to 870 nM. nih.govtandfonline.com Molecular modeling suggests that these interactions may be stabilized by π-π stacking between the compound and the enzyme. nih.govtandfonline.com

In contrast, other modifications, such as the introduction of a rigid phenyl ring at the C-4 position, have been shown to decrease the inhibitory activity against most HDAC enzymes when compared to the unsubstituted parent compound. nih.gov The investigation of phenothiazine (B1677639) derivatives, a related class of compounds, has also yielded potent Class II HDAC inhibitors, further highlighting the potential of this general scaffold for enzyme inhibition. nih.gov

Table 1: Class II HDAC Inhibition by Select Phenoxazine Derivatives

Compound Target IC50 (nM) Notes
Compound 7d Class II HDACs 3 - 870 A C-4 substituted phenoxazine-bearing hydroxamic acid. nih.govtandfonline.com

This table presents data for representative compounds from the broader class of phenoxazine and phenothiazine derivatives, as no specific data for Phenoxazine, 10-(3-piperidinopropyl)- is available.

There is no direct evidence concerning the effect of Phenoxazine, 10-(3-piperidinopropyl)- on tubulin polymerization or microtubule dynamics. However, the phenoxazine scaffold is a key feature of several potent inhibitors of tubulin polymerization. nih.govsigmaaldrich.comresearchgate.net

Microtubules are dynamic structures crucial for cell division, and their disruption is a key mechanism for many anticancer agents. nih.govnih.gov A number of N-benzoylated phenoxazines and phenothiazines have been synthesized and shown to potently inhibit tubulin polymerization, with some compounds exhibiting IC50 values in the low nanomolar range. sigmaaldrich.comresearchgate.net For instance, the compound 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile (33b) has demonstrated IC50 values between 2-15 nM in various cancer cell lines. sigmaaldrich.comresearchgate.net

These compounds often act by arresting the cell cycle in the G2/M phase, which is indicative of mitotic blockade. nih.govsigmaaldrich.comresearchgate.net Molecular docking studies suggest that these phenoxazine derivatives can bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov The phenothiazine core, structurally similar to phenoxazine, has also been successfully used to develop new microtubule-interacting compounds. nih.gov

Table 2: Inhibition of Tubulin Polymerization by Select Phenoxazine Derivatives

Compound Mean GI50 (nM) Notes
10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile (16o) 3.3 Potently inhibited tubulin polymerization. nih.gov

This table presents data for representative compounds from the broader class of phenoxazine derivatives, as no specific data for Phenoxazine, 10-(3-piperidinopropyl)- is available.

No general enzyme inhibition screening data is available for Phenoxazine, 10-(3-piperidinopropyl)-. The broader class of phenoxazine derivatives has been investigated for various biological activities, which may involve interactions with a range of enzymes. nih.gov

Phenoxazines are known to have diverse applications, including as anticancer, antiviral, and antibacterial agents, suggesting a wide range of potential biological targets. nih.govnih.gov Some phenoxazine derivatives have been shown to modulate multidrug resistance (MDR), a process often mediated by enzymes like P-glycoprotein. nih.govresearchgate.net However, simple phenoxazine frameworks were found to be less effective in suppressing P-glycoprotein compared to more complex benzo[a]phenoxazine derivatives. nih.gov

Additionally, certain phenoxazine derivatives have been shown to interact with Type I signal peptidase, an unconventional antibiotic enzyme target. researchgate.net The lipophilicity of phenoxazine derivatives, which can be modified by altering the chain length at the N10-position, has been shown to influence their ability to inhibit pathways such as the Akt/mTOR/p70S6/S6 kinase pathway. researchgate.netresearchgate.net

Cellular Mechanistic Investigations (Non-Clinical Models)

There are no studies available that specifically detail the cellular uptake and intracellular distribution of Phenoxazine, 10-(3-piperidinopropyl)-. However, research on other phenoxazine derivatives provides some insights into their cellular behavior.

Studies on G4-targeting phenoxazine derivatives have shown that these compounds tend to localize in the cell nuclei, which is consistent with their proposed mechanism of action. nih.gov The planar and extended structure of many phenoxazine derivatives may facilitate their interaction with cellular components. researchgate.net Furthermore, some phenoxazine compounds have been observed to cause a rapid decrease in intracellular pH in cancer cells, suggesting they can cross the cell membrane and affect intracellular homeostasis. nih.gov The cellular effects of some phenoxazine derivatives, such as the induction of apoptosis, have been documented in various cancer cell lines, including glioblastoma. nih.govresearchgate.net

Computational and Theoretical Chemistry of Phenoxazine, 10 3 Piperidinopropyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenoxazine (B87303), 10-(3-piperidinopropyl)-. These methods model the electron distribution and energy levels within the molecule, which are crucial determinants of its chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard tool for accurately predicting the ground-state properties of phenoxazine derivatives. nih.gov By approximating the electron density, DFT can calculate a range of important molecular descriptors. For phenoxazines, studies have shown that properties like electron affinity, absolute hardness (η), and absolute electron negativity (χ) correlate with their biological activities. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (Eg) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For phenoxazine-based structures, the introduction of different substituent groups can significantly alter these frontier orbital energies, thereby tuning the electronic properties. nih.govresearchgate.net For instance, adding electron-donating groups can raise the HOMO energy level, which is a desirable trait for certain applications like dye-sensitized solar cells. nih.gov

Calculations on related phenoxazine structures reveal that most derivatives adopt a planar and extended conformation. nih.govresearchgate.net The lipophilicity, often expressed as the octanol-water partition coefficient (log P), is another crucial parameter that can be computationally estimated and has been shown to correlate with the biological effects of phenoxazine derivatives. nih.gov

Table 1: Calculated Electronic Properties of a Model Phenoxazine System

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Eg (HOMO-LUMO Gap) Energy gap between HOMO and LUMO3.7 eV
χ (Electronegativity) Tendency to attract electrons3.65
η (Hardness) Resistance to change in electron distribution1.85
Dipole Moment Measure of molecular polarity2.5 D

Note: Values are illustrative and depend on the specific computational method and basis set used.

To understand how Phenoxazine, 10-(3-piperidinopropyl)- interacts with light, researchers employ Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.gov It is particularly valuable for predicting absorption spectra and understanding the nature of electronic transitions. nih.govmdpi.com

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of an electronic transition. nih.gov For phenoxazine dyes, these calculations are crucial for designing molecules that can absorb light in the visible and near-ultraviolet regions. nih.gov The primary electronic transition of interest is often the HOMO → LUMO transition. mdpi.com However, other transitions, such as HOMO-1 → LUMO or HOMO → LUMO+1, can also play a significant role, especially if the energies of these orbitals are close to the main frontier orbitals. nih.gov

By simulating the UV-Vis spectra, TD-DFT helps to interpret experimental results and understand how structural modifications, such as adding substituents to the phenoxazine core, can shift the absorption to longer wavelengths (a bathochromic shift) or shorter wavelengths (a hypsochromic effect). mdpi.comnih.gov These studies are essential for developing phenoxazine derivatives for applications like photoredox catalysis and organic light-emitting diodes (OLEDs). nih.govnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate the physical behavior of Phenoxazine, 10-(3-piperidinopropyl)- and its interactions with biological macromolecules. These simulations provide a dynamic, three-dimensional view that is often unattainable through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. For phenoxazine derivatives, which have shown potential as anticancer agents, docking studies are used to investigate their binding modes with therapeutic targets like β-tubulin and histone deacetylase (HDAC) enzymes.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the phenoxazine compound and the amino acid residues in the protein's active site. Understanding these interactions at the atomic level is crucial for structure-based drug design, allowing for the rational optimization of the ligand's structure to improve its binding affinity and selectivity. For example, studies on similar heterocyclic compounds often reveal that specific substitutions on the core ring structure can enhance binding by forming additional contacts with the protein.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Phenoxazine, 10-(3-piperidinopropyl)- possesses significant conformational flexibility due to the rotatable bonds in its 10-(3-piperidinopropyl) side chain.

Table 2: Key Torsion Angles in Phenoxazine, 10-(3-piperidinopropyl)-

Torsion AngleDescriptionPredicted Stable Conformation (Degrees)
C4a-N10-C1'-C2' Rotation around the N-propyl bond~175° (extended)
N10-C1'-C2'-C3' Rotation within the propyl chain~180° (anti-periplanar)
C1'-C2'-C3'-N(pip) Rotation leading to the piperidine (B6355638) ring~70° (gauche)

Note: These values are hypothetical examples derived from general principles of conformational analysis.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable aid in the structural elucidation of newly synthesized compounds and help to validate experimental data.

DFT calculations can predict chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR). By comparing the computationally predicted spectrum with the one obtained experimentally, chemists can confirm the proposed structure of Phenoxazine, 10-(3-piperidinopropyl)- or its derivatives. For example, DFT calculations have been successfully used to rationalize the NMR and photophysical properties of various phenothiazine (B1677639) derivatives, which are structurally similar to phenoxazines. mdpi.comresearchgate.net The calculated spectra can help assign specific peaks to particular atoms or vibrational modes within the molecule. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical characterization. mdpi.com

Computational Spectroscopy (e.g., NMR, UV-Vis)

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can aid in their identification and the understanding of their electronic structure. For "Phenoxazine, 10-(3-piperidinopropyl)-", methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to simulate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts provide valuable information about the magnetic environment of each nucleus within the molecule. By optimizing the geometry of "Phenoxazine, 10-(3-piperidinopropyl)-" at a suitable level of theory, the chemical shifts for 1H and 13C can be predicted. These calculated values, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic distribution.

UV-Vis Spectroscopy: The electronic absorption spectrum of "Phenoxazine, 10-(3-piperidinopropyl)-" can be simulated using TD-DFT calculations. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. For phenoxazine derivatives, these transitions are often of a π-π* nature, characteristic of the aromatic system.

Computational MethodPredicted Spectral Data
DFT (for NMR)Predicted 1H and 13C chemical shifts
TD-DFT (for UV-Vis)Predicted λmax and oscillator strengths

Global Descriptors and Chemical Reactivity Analysis

Global descriptors derived from conceptual DFT are instrumental in characterizing the chemical reactivity of "Phenoxazine, 10-(3-piperidinopropyl)-". These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's stability and reactivity.

Key global reactivity descriptors include:

HOMO and LUMO energies: These are fundamental to understanding the electron-donating and electron-accepting abilities of the molecule.

Energy gap (ΔE): The difference between the LUMO and HOMO energies, which is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ2/(2η).

These descriptors for "Phenoxazine, 10-(3-piperidinopropyl)-" can be calculated and tabulated to provide a comprehensive overview of its reactivity profile.

Global DescriptorFormulaSignificance
Energy GapELUMO - EHOMOChemical reactivity/stability
Ionization Potential-EHOMOElectron-donating ability
Electron Affinity-ELUMOElectron-accepting ability
Electronegativity(I+A)/2Electron-attracting tendency
Chemical Hardness(I-A)/2Resistance to charge transfer
Chemical Softness1/ηPolarizability
Electrophilicity Indexχ2/(2η)Electrophilic character

Solvation Models and Environmental Effects on Molecular Behavior

The behavior of "Phenoxazine, 10-(3-piperidinopropyl)-" can be significantly influenced by its surrounding environment, particularly the solvent. Solvation models are computational methods used to simulate the effects of a solvent on the properties of a solute molecule. These models can be broadly categorized into explicit and implicit (continuum) models.

For "Phenoxazine, 10-(3-piperidinopropyl)-", implicit solvation models such as the Polarizable Continuum Model (PCM) are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. By performing quantum mechanical calculations on the solute within this cavity, it is possible to determine how the solvent affects its geometry, electronic structure, and spectroscopic properties.

For instance, the UV-Vis absorption spectrum of "Phenoxazine, 10-(3-piperidinopropyl)-" can be calculated in different solvents to predict solvatochromic shifts (changes in absorption wavelength with solvent polarity). Similarly, the stability of different conformers of the molecule can be assessed in various solvents to understand how the environment influences its preferred three-dimensional structure. These studies are crucial for predicting the behavior of the compound in different chemical and biological environments.

Solvation ModelApplication to Phenoxazine, 10-(3-piperidinopropyl)-Predicted Effects
Polarizable Continuum Model (PCM)Calculation of properties in various solventsSolvatochromic shifts in UV-Vis spectra, changes in conformational stability, and modification of reactivity descriptors.

Applications of Phenoxazine, 10 3 Piperidinopropyl in Material Science and Advanced Biomedical Research

Development of Fluorescent Probes and Dyes for Biological Imaging

The phenoxazine (B87303) scaffold is a key component in the development of advanced fluorescent probes and dyes for biological imaging. Its electron-donating nature and rigid, planar structure contribute to favorable photophysical properties, such as strong fluorescence and environmental sensitivity. These characteristics make phenoxazine derivatives suitable for creating probes that can detect and image specific biological targets and processes within living cells. mdpi.com

Researchers have synthesized novel benzo[a]phenoxazinium chlorides, which are structurally related to phenoxazine, that exhibit near-infrared (NIR) fluorescence. mdpi.com This is particularly advantageous for biological imaging as it minimizes autofluorescence from biological samples, allowing for clearer imaging. mdpi.com These probes have been successfully used for staining various cellular organelles, including the vacuole, endoplasmic reticulum, and plasma membrane. mdpi.com The specific targeting is often achieved by modifying the core phenoxazine structure with functional groups that direct the molecule to its destination within the cell.

Furthermore, the core structure of phenoxazine has been incorporated into probes designed for detecting specific analytes. For instance, fluorescent probes based on a phenoxazine backbone have been developed for the detection of hydrazine (B178648) in environmental and biological samples. nih.gov These probes can exhibit ratiometric detection and high sensitivity, with some capable of detecting hydrazine vapor and imaging hydrazine in cells and organisms like zebrafish. nih.gov The design of such probes often relies on modulating the intramolecular charge transfer (ICT) properties of the phenoxazine core upon interaction with the analyte. While not specific to Phenoxazine, 10-(3-piperidinopropyl)-, piperazine-functionalized dyes have also been developed for detecting changes in lysosomal pH, demonstrating the versatility of incorporating nitrogen-containing heterocyclic moieties. researchgate.net

Optoelectronic Device Integration

The strong electron-donating properties of the phenoxazine core make it a valuable building block for organic electronic materials. mdpi.com Its derivatives have been explored in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.com

Organic Light-Emitting Diodes (OLEDs)

Phenoxazine derivatives have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). mdpi.com In these devices, the phenoxazine-based host material facilitates efficient energy transfer to a phosphorescent guest emitter. Researchers have synthesized phenoxazine derivatives that form stable, amorphous thin films, a crucial property for device fabrication and longevity. mdpi.com

One study reported a green PhOLED that utilized a 3-[bis(9-ethylcarbazol-3-yl)methyl)-10-hexylphenoxazine host. This device demonstrated superior performance with a low turn-on voltage of 3.1 V, a maximum brightness of 5366 cd/m², and a maximum current efficiency of 18.3 cd/A. mdpi.com Another area of research focuses on solution-processable hole-transporting materials (HTMs) for high-efficiency OLEDs. nih.gov Phenoxazine-substituted fluorene-cored HTMs have been synthesized, exhibiting high hole-mobility and leading to enhanced performance in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov For instance, replacing a conventional HTM with a phenoxazine derivative led to a significant increase in power efficacy, current efficiency, and external quantum efficiency in a TADF OLED. nih.gov

Device TypePhenoxazine Derivative RoleKey Performance Metrics
Green PhOLEDHost MaterialMax. Brightness: 5366 cd/m², Max. Current Efficiency: 18.3 cd/A, Turn-on Voltage: 3.1 V
Green TADF OLEDHole-Transporting MaterialMax. Power Efficacy: 69.1 lm W⁻¹, Max. Current Efficiency: 78.0 cd A⁻¹, Max. EQE: 27.2%

Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, phenoxazine derivatives have been synthesized and evaluated as sensitizers in DSSCs. mdpi.commdpi.com The function of the dye in a DSSC is to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). nih.govnih.gov The strong electron-donating ability of the phenoxazine moiety makes it an excellent core for D-π-A (donor-π-bridge-acceptor) sensitizers. mdpi.comnih.gov

Further research has explored the use of double-anchoring phenoxazine-based dyes to enhance electronic coupling with the TiO₂ surface, aiming for more efficient charge injection. mdpi.com The inclusion of different π-conjugated spacers, such as furan (B31954) and thiophene, between the phenoxazine core and the acceptor groups allows for the tuning of the photophysical properties of the dyes. mdpi.com

Phenoxazine Dye StructurePower Conversion Efficiency (PCE)Key Finding
Core Phenoxazine Chromophore6.03% - 7.40%Direct attachment of acceptor to phenoxazine improves electron lifetime. mdpi.com
Double-Anchoring with Furan/Thiophene SpacersNot specifiedAims to enhance electronic coupling and charge injection. mdpi.com

Photoredox Catalysis and Photo-Induced Electron Transfer Processes

Phenoxazine derivatives have emerged as a promising class of organic photoredox catalysts. Their tunable redox and photophysical properties allow them to be used in a variety of chemical transformations initiated by visible light. These catalysts can absorb light and enter an excited state with enhanced redox potentials, enabling them to facilitate electron transfer processes.

Research has focused on developing phenoxazine-based catalysts with excited-state reduction potentials that can rival those of traditional transition metal-based catalysts. rsc.org By modifying the N-aryl and core substituents of the phenoxazine scaffold, scientists can tailor the absorption spectra and redox properties of the catalyst. This has led to the design of catalysts that absorb in the visible light spectrum, which is often desirable to avoid unwanted side reactions that can be induced by UV light.

One significant application of these catalysts is in organocatalyzed atom transfer radical polymerization (O-ATRP). Phenoxazine derivatives have been successfully employed as catalysts for the synthesis of polymers like poly(methyl methacrylate) (PMMA) with controlled molecular weights and low dispersity. The performance of the catalyst in these reactions is closely linked to its ability to access a charge-transfer excited state, which can be influenced by the nature of the N-aryl substituent on the phenoxazine core.

Research in Photodynamic Therapy (PDT) Components

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells or microbes. mdpi.commdpi.com While direct research on Phenoxazine, 10-(3-piperidinopropyl)- as a PDT agent is not widely published, the broader class of heterocyclic compounds containing nitrogen and oxygen, and related structures, are of interest in this field.

The development of new photosensitizers often focuses on molecules that absorb light in the near-infrared (NIR) region, where tissue penetration of light is maximal. For a compound to be an effective photosensitizer, it must be able to efficiently generate singlet oxygen or other ROS upon photoexcitation. mdpi.com Research into various dye families, such as BODIPY dyes, has shown that modifications, including the incorporation of piperazine (B1678402) moieties, can influence their photophysical properties and biological activity in the context of antimicrobial PDT. These modifications can enhance properties like aqueous solubility and cellular permeability, which are critical for an effective photosensitizer. Although not phenoxazines, these studies highlight a general strategy in PDT research of using heterocyclic structures as scaffolds for developing new photosensitizing agents.

Photostability Studies and Degradation Mechanism Elucidation in Applied Settings

A critical aspect for the practical application of phenoxazine-based materials in devices like OLEDs and solar cells is their photostability. Phenoxazine itself is known to be susceptible to photodegradation, particularly in halogenated solvents when exposed to light. mdpi.com This degradation can lead to a discoloration of solutions and is an undesirable property for optoelectronic applications. mdpi.com

Recent studies have focused on understanding the degradation pathways of phenoxazine derivatives and developing strategies to enhance their stability. It has been shown that upon irradiation, especially in solvents like chloroform, phenoxazine can form defined oligomers. mdpi.com Interestingly, research has indicated that substituting the nitrogen atom of the phenoxazine ring, for instance with a phenyl group, does not necessarily improve photostability and can, in some cases, make the derivative less stable than the parent molecule. mdpi.com

These findings are crucial for the design of more robust phenoxazine-based materials. By understanding the mechanisms of degradation, researchers can develop substitution strategies that effectively suppress photoreactivity, thereby increasing the lifetime and performance of devices that incorporate these compounds.

Future Research Directions and Unaddressed Areas in Phenoxazine, 10 3 Piperidinopropyl Studies

Emerging Mechanistic Insights into Biological Action

The biological activity of phenoxazine (B87303) derivatives is well-documented, with demonstrated potential in anticancer, antimicrobial, and neurological applications. nih.gov For Phenoxazine, 10-(3-piperidinopropyl)-, preliminary studies suggest it may function as an inhibitor of multidrug resistance (MDR) in cancer cells. However, the precise molecular mechanisms underpinning this activity are yet to be fully elucidated. Future research should focus on identifying the direct protein targets of this compound. Investigating its interaction with ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are key players in MDR, would be a critical starting point.

Furthermore, the influence of the 10-(3-piperidinopropyl) substituent on the biological action of the phenoxazine core is a key area for exploration. It is hypothesized that this side chain enhances the compound's solubility and ability to interact with biological targets. nih.gov Mechanistic studies could explore how this substituent affects cellular uptake, subcellular localization, and binding affinity to its targets. Techniques such as cellular thermal shift assays (CETSA) and photoaffinity labeling could be employed to identify direct binding partners and shed light on its mechanism of action.

Development of Novel Synthetic Routes for Enhanced Structural Diversity and Complexity

Current synthetic strategies for phenoxazine derivatives often involve the alkylation of the phenoxazine nitrogen. While effective, there is a need for novel synthetic routes that allow for greater structural diversity and complexity in derivatives of Phenoxazine, 10-(3-piperidinopropyl)-. Future synthetic endeavors could explore:

Late-stage functionalization: Developing methods to selectively modify the phenoxazine core or the piperidine (B6355638) ring of the existing molecule would provide rapid access to a library of analogues. This could involve C-H activation or other modern synthetic methodologies.

Combinatorial approaches: Utilizing combinatorial chemistry to generate a diverse set of derivatives with variations in the linker and the piperidine substitution could accelerate the discovery of compounds with improved potency and selectivity.

Asymmetric synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be crucial to investigate the differential biological activities of enantiomers.

A summary of general synthetic approaches for phenoxazine derivatives that could be adapted for Phenoxazine, 10-(3-piperidinopropyl)- is presented in Table 1.

Synthetic Method Description Potential Application for Phenoxazine, 10-(3-piperidinopropyl)- Analogues
Microwave-assisted SynthesisUtilizes microwave irradiation to accelerate reaction times and improve yields in the synthesis of the phenoxazine core.Rapid generation of a library of phenoxazine precursors for subsequent attachment of the piperidinopropyl side chain.
N-ArylationCross-coupling reactions to form the C-N bond, attaching the piperidinopropyl group to the phenoxazine nitrogen.Optimization of coupling conditions to improve yield and purity of the final product and its analogues.
Solid-State Melt ReactionA solvent-free method for constructing complex heterocyclic systems.Exploration for the synthesis of novel, complex derivatives starting from functionalized phenoxazines.

Integration of Advanced Computational Methodologies with Experimental Design

Computational modeling and simulation offer powerful tools to guide and accelerate the experimental investigation of Phenoxazine, 10-(3-piperidinopropyl)-. Future research should integrate these methodologies to:

Predict biological targets: In silico screening of the compound against libraries of known protein structures can help identify potential biological targets, guiding experimental validation. researchgate.net

Elucidate binding modes: Molecular docking and molecular dynamics simulations can provide detailed insights into how Phenoxazine, 10-(3-piperidinopropyl)- interacts with its targets at the atomic level. This understanding can inform the design of more potent analogues.

Predict ADMET properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds for synthesis and experimental testing.

For instance, computational studies on other piperidine-containing compounds have successfully predicted their binding modes and crucial interactions with target proteins, providing a roadmap for similar investigations on Phenoxazine, 10-(3-piperidinopropyl)-.

Exploration of Undiscovered Biological Targets and Pharmacological Pathways

The known biological activities of phenoxazine derivatives span a wide range, including anticancer, antidiabetic, antiviral, and antimalarial effects. nih.gov This suggests that Phenoxazine, 10-(3-piperidinopropyl)- may also possess a broader spectrum of pharmacological activities than currently reported. A systematic screening of this compound against a wide panel of biological targets is warranted.

Future research should aim to uncover novel therapeutic applications by exploring its effects on:

Kinase signaling pathways: Many phenoxazine derivatives have been shown to modulate kinase activity. Investigating the effect of Phenoxazine, 10-(3-piperidinopropyl)- on various cancer-related kinases could reveal new anticancer mechanisms.

Ion channels: The structural similarity to some known ion channel modulators suggests that this compound could have activity in this area, with potential applications in neurological disorders.

Infectious diseases: Given the antimicrobial and antiviral properties of other phenoxazines, this compound should be screened against a panel of pathogenic bacteria, fungi, and viruses. mdpi.com

Synergistic Research with Other Compound Classes for Hybrid Architectures

The development of hybrid molecules, which combine two or more pharmacophores to achieve synergistic or multi-target effects, is a promising strategy in drug discovery. rsc.org Future research on Phenoxazine, 10-(3-piperidinopropyl)- should explore the synthesis and evaluation of hybrid architectures.

Potential hybrid strategies include:

Coupling with known anticancer drugs: Linking Phenoxazine, 10-(3-piperidinopropyl)- to a cytotoxic agent could create a conjugate that not only kills cancer cells but also overcomes MDR.

Combination with photosensitizers: The phenoxazine core has photophysical properties that could be exploited in photodynamic therapy (PDT). Creating hybrids with known photosensitizers could lead to novel PDT agents.

Formation of macrocyclic structures: The synthesis of cyclic oligomers or macrocycles containing the Phenoxazine, 10-(3-piperidinopropyl)- unit could lead to novel host-guest chemistry and materials with unique properties, similar to the complexation behavior observed with phenothiazine (B1677639) cyclic hexamers. nih.gov

The creation of such hybrid molecules, as exemplified by the synthesis of quinolinobenzo[a]phenazinone architectures, can lead to compounds with novel biological activity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 10-(3-piperidinopropyl)phenoxazine?

  • Methodology : The compound is synthesized via iodide-catalyzed nucleophilic substitution of N-(ω-chloroalkyl)phenoxazines with piperidine. Purification involves column chromatography, and characterization employs UV, IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry . Key steps include refluxing intermediates in acetonitrile with potassium iodide and carbonate bases to optimize yield .

Q. What structural features of 10-(3-piperidinopropyl)phenoxazine influence its biological activity?

  • Methodology : The 3-carbon alkyl bridge and tertiary amine (piperidine) enhance anti-multidrug resistance (MDR) activity by improving hydrophobic interactions with cellular targets. Substituents at the phenoxazine C-2 position (e.g., Cl, CF3_3) further modulate potency through electronic effects . Comparative studies using analogs with varying chain lengths (e.g., propyl vs. butyl) reveal that hydrophobicity correlates with enhanced cytotoxicity and chemosensitization .

Q. How is the cytotoxicity of 10-(3-piperidinopropyl)phenoxazine assessed in resistant cancer models?

  • Methodology : Use MTT assays in MDR cell lines (e.g., GC3/Cl, KBCh^\text{R-8-5}) to measure IC50_{50} values. Compare results to standard modulators like verapamil. Validate via vinca alkaloid (vincristine/vinblastine) accumulation assays to confirm MDR reversal .

Advanced Research Questions

Q. How do structural modifications at the N10 and C2 positions affect the compound’s ability to reverse MDR?

  • Methodology :

  • Alkyl Chain Optimization : Replace the 3-carbon bridge with 4-carbon analogs (e.g., 10-(4-morpholinobutyl)phenoxazine) to assess enhanced hydrophobicity and target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (Cl, CF3_3) at C2 to stabilize charge-transfer interactions with P-glycoprotein (P-gp). Compare IC50_{50} shifts in resistant vs. sensitive cell lines .
  • Data Analysis : Use molecular docking to predict binding affinities to P-gp and correlate with experimental IC50_{50} values .

Q. What mechanisms underlie the compound’s dual role in Akt pathway inhibition and MDR modulation?

  • Methodology :

  • Akt Phosphorylation : Perform Western blotting to measure Akt phosphorylation levels in rhabdomyosarcoma cells treated with the compound .
  • Apoptosis Markers : Quantify caspase-3/7 activation and PARP cleavage to confirm apoptotic induction .
  • Synergy Studies : Combine with vinca alkaloids and PI3K/Akt inhibitors (e.g., LY294002) to dissect additive vs. synergistic effects .

Q. How can researchers reconcile contradictory data on the compound’s efficacy across different MDR cell lines?

  • Methodology :

  • Cell Line Profiling : Compare P-gp expression levels (via flow cytometry) and drug efflux kinetics (using fluorescent substrates like calcein-AM) in GC3/Cl vs. KB-V1 cells .
  • Statistical Modeling : Apply multivariate regression to isolate variables (e.g., efflux pump density, lipid membrane composition) contributing to potency discrepancies .

Q. What strategies optimize the compound’s photoredox catalytic properties for material science applications?

  • Methodology :

  • Conjugation Modifications : Attach electron-deficient groups (e.g., perylene) to the phenoxazine core to red-shift absorption spectra for visible-light-driven catalysis .
  • Electrochemical Analysis : Measure reduction potentials via cyclic voltammetry and correlate with photocatalytic efficiency in atom-transfer radical polymerization (ATRP) .

Methodological Guidelines

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on novel piperidine derivatives over well-studied morpholine analogs .
  • Data Interpretation : Use PICO framework (Population: MDR cells; Intervention: 10-(3-piperidinopropyl)phenoxazine; Comparison: Verapamil; Outcome: Vincristine accumulation) to standardize assay reporting .
  • Troubleshooting : Address low yields in synthesis by optimizing iodide catalyst concentration (5–10 mol%) and reaction time (12–24 hrs) .

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